molecular formula C8H19NO4 B097872 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol CAS No. 17626-34-5

2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol

Cat. No.: B097872
CAS No.: 17626-34-5
M. Wt: 193.24 g/mol
InChI Key: JIQBWPFLOVGXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol is a useful research compound. Its molecular formula is C8H19NO4 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethylene Polymerization and Oligomerization

Research has shown that bis(imino)pyridine iron complexes, which include compounds similar to 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol, have been used in the polymerization of ethylene. These complexes exhibit high activities and selectivities in ethylene polymerization, leading to the production of α-olefins or high polymers with exceptional properties (Kim et al., 2004). Similarly, silica-supported bis(imino)pyridyl iron(II) catalysts have been developed for ethylene polymerization, displaying high catalytic activities (Zheng, Liu, & Li, 2005).

Catalysis and Organic Synthesis

In the field of catalysis, this compound-related compounds have been used as organic supports for tridentate bis(imino)pyridinyliron catalysts in ethylene polymerization (Bouilhac et al., 2005). Additionally, coordination compounds of iron(II)chloride with bis(imino)pyridine ligands bearing ω-alkenyl substituents have been synthesized for use in self-immobilizing catalysts for ethylene polymerization (Seitz, Milius, & Alt, 2007).

Optical Materials and Polymer Science

In the realm of optical materials and polymer science, derivatives of bis(imino)pyridine complexes have been explored for their photoluminescent properties (Sierra & Lahti, 2004). Additionally, novel polyamides incorporating silphenylene groups and exhibiting interesting optical properties have been synthesized (So et al., 2003).

Environmental Applications

An intriguing application of bisphenol derivatives, closely related to this compound, includes the bioremediation of Bisphenol A using laccase from Fusarium incarnatum (Chhaya & Gupte, 2013).

Safety and Hazards

“2,2’-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol” is harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and is harmful to aquatic life with long-lasting effects (H412) .

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethyl-(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO4/c10-4-1-9(2-5-11)3-7-13-8-6-12/h10-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQBWPFLOVGXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170106
Record name 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17626-34-5
Record name 2,2′-[[2-(2-Hydroxyethoxy)ethyl]imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17626-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017626345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-((2-(2-Hydroxyethoxy)ethyl)imino)bisethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[[2-(2-hydroxyethoxy)ethyl]imino]bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.